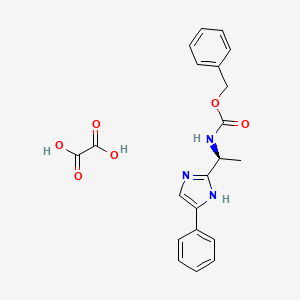

Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate

Übersicht

Beschreibung

Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate is a complex organic compound with the molecular formula C21H21N3O6. This compound is characterized by the presence of a carbamic acid group, an imidazole ring, and a phenylmethyl ester group. It is often used in various scientific research applications due to its unique chemical properties.

Wirkmechanismus

Target of Action

Carbamates are generally known to interact with various enzymes and receptors in the body .

Mode of Action

Carbamates, in general, are known to interact with their targets through the formation of covalent bonds . The carbamate group (-NHCOO-) plays a crucial role in this interaction .

Biochemical Pathways

They are often used as protecting groups for amines, crucial for the synthesis of peptides .

Pharmacokinetics

Carbamates are generally known to have good bioavailability and are metabolized in the body through various enzymatic processes .

Result of Action

Carbamates, in general, are known to have a wide range of biological activities, including antimicrobial, antiviral, and insecticidal properties .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of carbamates .

Biochemische Analyse

Biochemical Properties

It is known that carbamates, a class of compounds to which this molecule belongs, can interact with various enzymes and proteins . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the carboxybenzyl (CBz) group, which can be removed using catalytic hydrogenation .

Cellular Effects

Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . Carbamates may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .

Molecular Mechanism

For instance, carbamates can undergo nucleophilic substitution reactions at the benzylic position . This reaction involves the removal of a hydrogen atom from the benzylic position by a free radical, followed by the addition of a nucleophile .

Temporal Effects in Laboratory Settings

For instance, carbamates can induce changes in immune function over time, leading to immunotoxicity .

Dosage Effects in Animal Models

For instance, carbamates can induce immunotoxicity at certain dosages .

Metabolic Pathways

The metabolic pathways involving Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate are not well-documented. It is known that carbamates are involved in various metabolic pathways. For instance, carbamates can be formed from the reaction of alcohols with isocyanates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-, phenylmethyl ester oxalate typically involves multiple steps. One common method includes the reaction of (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethylamine with phenylmethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the phenylmethyl ester of the carbamic acid derivative. The final step involves the addition of oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbamic acid group, converting it into an amine.

Substitution: The phenylmethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Amines.

Substitution: Various substituted carbamic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the imidazole ring.

Carbamic acid, [(1S)-1-(4-methyl-1H-imidazol-2-yl)ethyl]-, phenylmethyl ester: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring.

Uniqueness

Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate is unique due to the presence of both the phenyl group and the imidazole ring. This combination provides distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Biologische Aktivität

Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate, with the CAS number 1993394-57-2, is a compound that has garnered interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article synthesizes existing research findings regarding its biological activity, focusing on its mechanisms, implications for health, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C21H21N3O6

- Molecular Weight : 411.41 g/mol

- Purity : Typically >97% in commercial samples .

This compound is primarily studied as an impurity of Eluxadoline, a drug used to treat irritable bowel syndrome (IBS). Its biological activity is thought to stem from its interaction with the opioid receptors in the gastrointestinal tract, which can modulate pain and motility .

2. Antioxidant Properties

Research has indicated that compounds similar to benzyl carbamates exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The imidazole ring present in the structure may contribute to these antioxidant effects by stabilizing free radicals .

3. Impact on Oxalate Metabolism

This compound's role in oxalate metabolism is particularly relevant due to its oxalate moiety. Studies suggest that dietary oxalates can induce urinary nanocrystals, potentially leading to kidney stone formation . The compound's ability to influence oxalate levels in the body could have implications for individuals prone to calcium oxalate stones .

Study on Oxalate Absorption

A notable study assessed the absorption of oxalates in individuals with a history of calcium oxalate kidney stones. The findings indicated that higher rates of oxalate absorption were associated with increased urinary oxalate levels, suggesting a potential link between dietary oxalates and kidney stone formation. This highlights the importance of understanding how compounds like this compound may affect metabolic pathways related to oxalate .

Table: Comparative Oxalate Levels Pre and Post Dietary Intervention

| Parameter | Pre-Oxalate Levels | Post-Oxalate Levels |

|---|---|---|

| Volume (ml) | 79.8 ± 8.7 | 907.9 ± 147.9 |

| pH | 6.3 ± 0.1 | 7.1 ± 0.1 |

| Oxalate (mg) | 5.05 ± 2.6 | 33.3 ± 4.9 |

| Calcium (mg) | 4.4 ± 1.5 | 13.5 ± 3.6 |

| Oxalate/Creatinine Ratio | 19.6 ± 3.1 | 117.6 ± 18.9 |

Potential Therapeutic Applications

Given its biological activities, this compound may have potential therapeutic applications:

- Pain Management : Due to its mechanism involving opioid receptors, it may serve as a candidate for pain relief in gastrointestinal disorders.

- Kidney Stone Prevention : Understanding its impact on oxalate metabolism could lead to dietary recommendations or pharmacological interventions for preventing kidney stones.

Eigenschaften

IUPAC Name |

benzyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2.C2H2O4/c1-14(21-19(23)24-13-15-8-4-2-5-9-15)18-20-12-17(22-18)16-10-6-3-7-11-16;3-1(4)2(5)6/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23);(H,3,4)(H,5,6)/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGDDZNJNSCGDB-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.